N-[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]cyclopropanecarboxamide
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Overview
Description
N-[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]cyclopropanecarboxamide is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a but-2-ynyl group, and a cyclopropanecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the benzodioxole derivative. One common approach is the reaction of 2H-1,3-benzodioxol-5-ol with but-2-ynyl chloride under basic conditions to form the intermediate but-2-ynyl ether. This intermediate is then reacted with cyclopropanecarboxamide in the presence of a suitable catalyst, such as a palladium or copper catalyst, to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring reaction conditions, such as temperature and pressure, is crucial to maintaining the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: N-[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]cyclopropanecarboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). These reactions typically require acidic or neutral conditions.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines or alcohols in the presence of a suitable solvent, such as dimethylformamide (DMF).
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically result in the formation of alcohols or amines.
Substitution: Substitution reactions can yield various derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, N-[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]cyclopropanecarboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: In biological research, this compound has been studied for its potential biological activities, such as antioxidant and anti-inflammatory properties. It has shown promise in protecting cells from oxidative stress and reducing inflammation in various models.
Medicine: The compound has been investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery. Its ability to modulate biological pathways makes it a candidate for the development of new drugs targeting various diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism by which N-[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]cyclopropanecarboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism of action can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-[4-(1,3-Benzodioxol-5-yl)tetrahydro-2H-pyran-4-yl]methyl]-Substituted 3-Aryloxy-2-hydroxypropanamines
4-(1,3-Benzodioxol-5-yloxy)-2-[4-(1H-imidazol-1-yl)phenoxy]-6-methylpyrimidine
N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine
Uniqueness: N-[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]cyclopropanecarboxamide stands out due to its unique combination of functional groups and its potential applications in various fields. Its ability to undergo diverse chemical reactions and its biological activity make it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c17-15(11-3-4-11)16-7-1-2-8-18-12-5-6-13-14(9-12)20-10-19-13/h5-6,9,11H,3-4,7-8,10H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDACSEOWUNGGSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC#CCOC2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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